molecular formula C20H26N2O5S2 B2797050 2-(4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034344-21-1

2-(4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2797050
CAS No.: 2034344-21-1
M. Wt: 438.56
InChI Key: YANYXWNRDFMDHP-UHFFFAOYSA-N
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Description

The compound 2-(4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenoxy)acetamide is a structurally complex molecule featuring:

  • A thiophene ring substituted with a 1-hydroxyethyl group at the 5-position.
  • A cyclopentyl group connected via a methylene bridge to a sulfamoyl moiety.
  • A phenoxyacetamide backbone, where the acetamide group is linked to the sulfamoyl-substituted phenyl ring.

Properties

IUPAC Name

2-[4-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-14(23)17-8-9-18(28-17)20(10-2-3-11-20)13-22-29(25,26)16-6-4-15(5-7-16)27-12-19(21)24/h4-9,14,22-23H,2-3,10-13H2,1H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANYXWNRDFMDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule with potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Thiophene Ring : Known for its role in various biological activities.
  • Cyclopentyl Group : Contributes to the compound's lipophilicity.
  • Sulfamoyl and Phenoxy Moieties : These functional groups are often associated with biological activity, particularly in drug development.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:

1. Anticancer Activity

Research has shown that compounds with similar structures to this compound can inhibit cancer cell proliferation. For instance, derivatives of thiophene have been evaluated against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, demonstrating promising results compared to standard anticancer drugs like cisplatin .

2. Enzyme Inhibition

The compound's potential as an inhibitor of sphingomyelin synthase (SMS1), a target for atherosclerosis treatment, has been explored. A related series of compounds showed IC50 values indicating effective inhibition, suggesting that this compound may also possess similar inhibitory properties .

3. Oxidative Stress Modulation

Interactions with molecular targets related to oxidative stress pathways have been suggested. Initial findings indicate that the compound may modulate enzyme activities or receptor functions involved in oxidative stress and inflammatory responses. This could position it as a candidate for therapeutic applications in conditions characterized by oxidative stress.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key studies:

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 ValueNotes
SAPA 1aSMS1 Inhibition5.2 μMFirst identified SMS1 inhibitor from related series
SAPA 1jSMS1 Inhibition2.1 μMMost potent inhibitor identified
Thiophene DerivativesAnticancer (HepG-2/A-549)VariesCompared with cisplatin

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding to Enzymatic Sites : Molecular docking studies suggest that the compound may interact with specific residues in target enzymes like SMS1, altering their activity .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells, which could be a mechanism worth exploring for this compound as well.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Activity :
    • Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. In silico molecular docking studies indicate that it could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process . This suggests that it could be developed into a therapeutic agent for treating inflammatory diseases.
  • Cancer Research :
    • The compound's structural features position it as a candidate for anticancer drug development. Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines . The incorporation of the sulfamoyl group may enhance its efficacy by improving solubility and bioavailability.
  • Drug Design :
    • The unique combination of functional groups in this compound allows for the exploration of structure-activity relationships (SAR). By modifying different components of the molecule, researchers can optimize its pharmacological properties, potentially leading to more effective drugs.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-inflammatory potentialDemonstrated inhibition of 5-LOX in silico, indicating promise as an anti-inflammatory agent .
Study 2Cytotoxicity against cancer cellsSimilar compounds exhibited significant cytotoxic effects on breast and colon cancer cell lines, suggesting potential applications in oncology .
Study 3Structure-activity relationshipInvestigated modifications to the thiophene ring and sulfamoyl group to enhance biological activity and reduce toxicity.

Comparison with Similar Compounds

Structural Analogues from BenzImidazole and Pyridylmethyl Sulfinyl Derivatives

Compounds 3ae, 3af, 3ag, 3ah, 3ai, and 3aj () share the phenoxyacetamide backbone but differ in their heterocyclic substituents:

  • Benzimidazole sulfinyl groups (e.g., 5-methoxy/6-methoxy benzimidazole in 3ae/3af ) versus the thiophene-hydroxyethyl group in the target compound.
  • Pyridylmethyl sulfinyl substituents (e.g., 3,5-dimethyl-4-methoxy-2-pyridyl in 3ae ) versus the cyclopentylmethyl-sulfamoyl group.

Key observations :

  • The presence of methoxy groups on benzimidazole or pyridyl rings in analogues enhances lipophilicity, which may influence membrane permeability compared to the polar hydroxyethyl-thiophene in the target compound .
  • Synthesis yields for these analogues range from 72% to 97% , suggesting that the target compound’s synthesis could be optimized using similar coupling strategies .

MAO Inhibitors with Cyclopentyl-Acetamide Motifs

describes N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (e.g., 4a–4c), which share:

  • A cyclopentyl-acetamide core but lack the sulfamoyl-phenoxy moiety.
  • Thiazole and aryl substituents instead of thiophene and hydroxyethyl groups.

Key observations :

  • The sulfamoyl-phenoxy group in the target compound could provide additional hydrogen-bonding interactions compared to the thiazole derivatives, which rely on aryl stacking .

Substituted Phenoxyacetamide Derivatives with Pharmacological Activity

highlights 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives with anti-inflammatory, analgesic, and antipyretic activities. These compounds:

  • Feature bulky bicyclic groups (e.g., norbornane) instead of cyclopentyl-thiophene.
  • Demonstrate that phenoxyacetamide derivatives with electron-withdrawing substituents (e.g., halogens) exhibit enhanced bioactivity .

Key observations :

Sulfonamide-Containing Acetamides in Drug Development

lists L748337, a G protein-coupled receptor ligand with the structure N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide. This compound shares:

  • A sulfonamide-phenyl group linked to an acetamide.
  • A hydroxy-substituted side chain , analogous to the hydroxyethyl group in the target compound.

Key observations :

  • The sulfamoyl-phenoxy group in the target compound may mimic the sulfonamide interactions of L748337, which are critical for receptor binding .

Tabulated Comparison of Key Compounds

Compound ID/Name Core Structure Key Substituents Synthesis Yield (%) Reported Activity Reference
Target Compound Phenoxyacetamide Thiophene-hydroxyethyl, cyclopentyl-sulfamoyl - Hypothesized enzyme inhibition -
3ae/3af () Phenoxyacetamide Benzimidazole-sulfinyl, pyridylmethyl 73–97 Not specified
4a () Cyclopentyl-acetamide Thiazole-diphenyl - MAO inhibition
L748337 () Acetamide-sulfonamide Hydroxypropoxy-phenyl - GPCR modulation
2-(substituted phenoxy)acetamide () Phenoxyacetamide Norbornane, halogens - Anti-inflammatory, analgesic

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